N-(thiophen-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(thiophen-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16N4O2S2 and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(thiophen-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, a compound with the molecular formula C17H16N4O2S2 and a molecular weight of 372.5 g/mol, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
- Urea Linkage Formation : The urea linkage is synthesized by reacting an amine (p-tolyl isocyanate) with an appropriate amine.
- Final Coupling Reaction : The thiazole derivative is coupled with the urea compound under suitable conditions, often using coupling reagents like EDCI in the presence of a base.
Enzyme Inhibition
Research has highlighted the compound's inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE). A study indicated that several thiazole-based derivatives exhibited moderate AChE inhibitory activity, with relative potencies ranging from 25% to 50% compared to known inhibitors . The presence of specific substituents on the thiazole ring appears to enhance this activity, suggesting a structure-activity relationship that warrants further investigation.
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial properties. In related studies, thiazole compounds demonstrated activity against fungal strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action . The incorporation of electron-withdrawing and electron-donating groups in the aromatic substituents was found to influence these activities positively.
Cytotoxicity and Anticancer Potential
This compound has also been evaluated for its cytotoxic effects in cancer cell lines. Preliminary results suggest that this compound may induce cell death in glioma cells through mechanisms that do not solely rely on AMPK inhibition, indicating a multifaceted approach to targeting cancer cells . This aspect makes it a candidate for further development in anticancer therapies.
Research Findings Summary
Case Studies
- Case Study on AChE Inhibition : A series of experiments evaluated various derivatives of thiazole for their ability to inhibit AChE, revealing that certain substitutions significantly enhance potency.
- Antimicrobial Evaluation : The compound was tested against clinical isolates of fungi, showing promising results that suggest potential for therapeutic use in fungal infections.
- Cytotoxicity Assessment : In vitro studies were conducted on glioma cells, demonstrating that this compound effectively reduced cell viability while sparing normal astrocytes.
Properties
IUPAC Name |
2-[(3-methylphenyl)carbamoylamino]-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-11-4-2-5-12(8-11)19-16(23)21-17-20-14(10-25-17)15(22)18-9-13-6-3-7-24-13/h2-8,10H,9H2,1H3,(H,18,22)(H2,19,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRWWIGAKHVCSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.